molecular formula C8H10N2O2 B072069 4-Methoxyphenylurea CAS No. 1566-42-3

4-Methoxyphenylurea

Cat. No.: B072069
CAS No.: 1566-42-3
M. Wt: 166.18 g/mol
InChI Key: PGUKYDVWVXRPKK-UHFFFAOYSA-N
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Description

4-Methoxyphenylurea, also known as p-Anisylurea, is an organic compound with the molecular formula C8H10N2O2. It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylurea can be synthesized through the reaction of 4-methoxyaniline with phosgene, followed by the addition of ammonia. The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves:

    Reactants: 4-Methoxyaniline and phosgene.

    Reaction Vessel: Large-scale reactors with temperature control.

    Purification: The product is purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Methoxyphenylurea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyphenylurea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins involved in cellular processes.

    Pathways: It can inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

4-Methoxyphenylurea can be compared with other similar compounds, such as:

  • 4-Chlorophenylurea
  • 4-Bromophenylurea
  • 4-Fluorophenylurea

Uniqueness:

  • This compound is unique due to the presence of a methoxy group, which imparts specific chemical properties and reactivity compared to its halogenated counterparts.

Properties

IUPAC Name

(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUKYDVWVXRPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075090
Record name Urea, (4-methoxyphenyl)-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-42-3
Record name N-(4-Methoxyphenyl)urea
Source CAS Common Chemistry
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Record name p-Methoxyphenylurea
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Record name 1566-42-3
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Record name Urea, (4-methoxyphenyl)-
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Record name (4-methoxyphenyl)urea
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Record name P-METHOXYPHENYLUREA
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Synthesis routes and methods I

Procedure details

P1-(cytidine 5′-)-P4-(uridine 5′-) tetraphosphate, ditributylammonium salt (50 mg, 0.043 mmol; prepared from the tetraammonium salt by treatment with Dowex 50Wx4H+ in water, followed by mixing the protonated species with an excess of tributylamine in methanol, stripping and lyophilization) was dissolved in dry DMF (1 mL) and tributylamine (10 uL, 0.43 mmol), and p-methoxyphenylisocyanate (8.4 uL, 0.648 mmol) were added in a single portion. The homogeneous reaction mixture was heated overnight at 35° C., whereupon TLC (silica gel, 50% isopropanol/50% ammonium hydroxide) and HPLC (C18) indicated a substantial conversion to a single product. The solvent was removed on a rotary evaporator and the residue dissolved in water (1 mL). The product was isolated by repeated injections onto a semi-preparative HPLC column (Alltech Nucleotide/Nucleoside C18, 7 um, 10×250 mm, gradient from 0.1 M ammonium acetate to methanol over 30 minutes, 5 mL/min, monitor at 260 nm). Stripping and lyophilization gave the p-methoxyphenylurea (24 mg, 55% yield), as the tetraammonium salt.
[Compound]
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P1-(cytidine 5′-)-P4-(uridine 5′-) tetraphosphate
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Synthesis routes and methods II

Procedure details

P1-(cytidine 5′-)-P4-(uridine 5′-)tetraphosphate, ditributylammonium salt (50 mg, 0.043 mmol; prepared from the tetraammonium salt by treatment with Dowex 50W×4H+ in water, followed by mixing the protonated species with an excess of tributylamine in methanol, stripping and lyophilization) was dissolved in dry DMF (1 mL) and tributylamine (10 uL, 0.43 mmol), and p-methoxyphenylisocyanate (8.4 uL, 0.648 mmol) were added in a single portion. The homogeneous reaction mixture was heated overnight at 35° C., whereupon TLC (silica gel, 50% isopropanol/50% ammonium hydroxide) and HPLC (C18) indicated a substantial conversion to a single product. The solvent was removed on a rotary evaporator and the residue dissolved in water (1 mL). The product was isolated by repeated injections onto a semi-preparative HPLC column (Alltech Nucleotide/Nucleoside C18, 7 um, 10×250 mm, gradient from 0.1 M ammonium acetate to methanol over 30 minutes, 5 mL/min, monitor at 260 nm). Stripping and lyophilization gave the p-methoxyphenylurea (24 mg, 55% yield), as the tetraammonium salt.
[Compound]
Name
P1-(cytidine 5′-)-P4-(uridine 5′-)tetraphosphate
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50W
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Nucleotide Nucleoside
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methoxyphenylurea interact with the α7 nicotinic acetylcholine receptor and what are the downstream effects?

A1: Research suggests that this compound, specifically the (R)-enantiomer designated as (R)-47, acts as a silent agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. This means that while it binds to the receptor and promotes a conformational change, it does not directly elicit ion current flow like a traditional agonist. Despite this lack of ion current induction, (R)-47 demonstrates significant anti-inflammatory activity in a murine model of allergic lung inflammation, effectively inhibiting cellular infiltration []. This finding supports the hypothesis that the anti-inflammatory effects of α7 nAChR modulation might be mediated by a signal transduction pathway independent of ion current, highlighting alternative mechanisms of action beyond direct receptor activation.

Q2: What are the structural differences between this compound ((R)-47) and other similar compounds, and how do these differences affect their activity on the α7 nicotinic acetylcholine receptor?

A2: While both (R)-47 (this compound) and (R)-18 (an oxazolo[4,5-b]pyridine derivative) demonstrate potent and selective modulation of the α7 nAChR with promising in vitro safety profiles and oral bioavailability in mice [], their functional activity differs. Despite structural similarities and comparable anti-inflammatory effects in vivo, (R)-18 acts as an agonist, directly inducing ion current, while (R)-47 functions as a silent agonist []. This suggests that subtle structural variations within this class of α7 nAChR modulators can significantly impact their functional activity and downstream signaling, highlighting the importance of structure-activity relationship studies in drug development. Understanding these subtle differences is crucial for designing compounds with tailored pharmacological profiles for specific therapeutic applications.

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